2-[(E)-2-phenylethenyl]benzo[c]phenanthrene
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Overview
Description
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings.
Preparation Methods
The synthesis of 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene typically involves the fusion of benzene rings through various chemical reactions. Industrial production methods may involve the use of high-temperature and high-pressure conditions to facilitate the fusion of benzene rings .
Chemical Reactions Analysis
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using reagents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at various positions on the benzene rings.
Scientific Research Applications
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene involves its interaction with DNA. It can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with DNA repair systems, such as the mismatch repair system, plays a crucial role in its biological effects .
Comparison with Similar Compounds
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene is similar to other PAHs like benzo[a]pyrene and phenanthrene. it is unique in its specific structure and reactivity:
Benzo[a]pyrene: Another PAH known for its carcinogenic properties, but it reacts preferentially with guanine residues in DNA.
Phenanthrene: A simpler PAH with three fused benzene rings, used in the production of various chemicals.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
32829-04-2 |
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Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-6-19(7-3-1)10-11-20-12-13-22-15-17-23-16-14-21-8-4-5-9-24(21)26(23)25(22)18-20/h1-18H/b11-10+ |
InChI Key |
QUSCSNXGRSOOHC-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=CC4=C3C5=CC=CC=C5C=C4)C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=C3C5=CC=CC=C5C=C4)C=C2 |
Origin of Product |
United States |
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